molecular formula C9H10F3NO B12983916 2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine

2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine

Cat. No.: B12983916
M. Wt: 205.18 g/mol
InChI Key: PQIBTBHQGDTRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine is a compound that features a trifluoromethyl group attached to a tetrahydrobenzofuran ring system. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the benzofuran ring. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale trifluoromethylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine is unique due to its tetrahydrobenzofuran ring system, which provides additional sites for chemical modification and enhances its potential biological activity. The presence of the trifluoromethyl group further increases its stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-7-amine

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-4-5-2-1-3-6(13)8(5)14-7/h4,6H,1-3,13H2

InChI Key

PQIBTBHQGDTRIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C(O2)C(F)(F)F)N

Origin of Product

United States

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